molecular formula C17H19Cl2N3O B5453390 5-{[(2-chlorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

5-{[(2-chlorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B5453390
M. Wt: 352.3 g/mol
InChI Key: IUIRGBSFTOVETB-UHFFFAOYSA-N
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Description

The compound “5-{[(2-chlorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is a complex organic molecule. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This compound is likely to be used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion and design of potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole core is a bicyclic heteroarene, consisting of fused benzene and imidazole rings . The presence of the chlorobenzylamino and dimethyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. The benzimidazole core can undergo electrophilic aromatic substitution reactions . The chlorobenzylamino and dimethyl groups may also participate in various reactions, depending on the conditions .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities reported for benzimidazole derivatives , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

5-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O.ClH/c1-20-15-8-7-12(9-16(15)21(2)17(20)22)10-19-11-13-5-3-4-6-14(13)18;/h3-9,19H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIRGBSFTOVETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3Cl)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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